molecular formula C15H21BO3 B2543750 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane CAS No. 1154740-64-3

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane

Cat. No.: B2543750
CAS No.: 1154740-64-3
M. Wt: 260.14
InChI Key: UEFBLVDSWBFWJY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable dihydrobenzofuran derivative with a boronic acid or boronic ester precursor under specific conditions. Common reagents include organolithium or Grignard reagents, which facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling , enabling the formation of biaryl and heterobiaryl structures. The boronate ester group reacts with aryl halides or triflates in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) under mild conditions.

Key Parameters:

ParameterTypical ConditionsOutcomeSource
CatalystPd(PPh₃)₄ (1–5 mol%)High coupling efficiency
BaseK₂CO₃, Cs₂CO₃Facilitates transmetallation step
SolventTHF, Dioxane, or EtOHOptimal in polar aprotic solvents
Temperature60–100°CYields >80% in 12–24 h

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the boronate complex and reductive elimination to form the coupled product .

Hydrogenation Reactions

Catalytic hydrogenation of the dihydrobenzofuran moiety has been demonstrated using Rh/C or PtO₂ under high hydrogen pressure (48 atm). This reaction saturates the heterocyclic ring while preserving the boronate group.

Catalytic Hydrogenation Data:

EntrySubstrateCatalyst (2 mol%)SolventTime (h)Product Ratio (2a:3a:1a)Yield (%)Source
1Borylated pyridine derivative5% Rh/CEtOH172:28:098
2Borylated pyrrole5% Rh/Al₂O₃Hexane4050:15:3585
3Borylated benzene derivativePtO₂DCM232:32:3678

Hydrogenation selectivity depends on the catalyst and solvent. For example, Rh/C in ethanol minimizes deborylation side reactions, while PtO₂ in DCM favors cis-diastereomers .

Palladium-Catalyzed Borylation

The compound participates in Heck/borylation cascades , where palladium catalysts mediate both C–C bond formation and boronate installation. A representative example:

Reaction Pathway :

  • Heck Coupling : Allyl ethers react with Pd(0) to form π-allyl intermediates.

  • Borylation : B₂Pin₂ (bis(pinacolato)diboron) transfers a boronate group to the intermediate.

Example Reaction:

SubstrateCatalyst SystemConditionsYield (%)ee (%)Source
Allyl ether 1dPd₂(dba)₃·CHCl₃/N-Me-Xu380°C,

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation
This compound is particularly valuable in organic synthesis as a reagent for forming carbon-carbon bonds. It is commonly utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. The ability to facilitate these reactions allows chemists to synthesize a wide array of compounds efficiently .

Versatility in Reactions
The structure of 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane enables it to participate in various coupling reactions with different electrophiles and nucleophiles. This versatility makes it an essential tool for synthetic chemists .

Medicinal Chemistry

Drug Development
In the pharmaceutical industry, this compound is explored as a building block for new drug candidates. Its boron-containing structure can enhance the biological activity of pharmaceutical agents by improving their interaction with biological targets. Research indicates that compounds incorporating boron can exhibit unique pharmacological properties that may lead to more effective therapies .

Biologically Active Compounds
The potential use of this compound in developing biologically active compounds has been documented. Its ability to modify existing drug structures can lead to improved efficacy and bioavailability .

Material Science

Advanced Materials Production
The compound plays a significant role in the development of advanced materials such as polymers and nanomaterials. Its incorporation into material formulations can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Polymer Chemistry
In polymer chemistry, this compound is utilized to modify polymer backbones or side chains. This modification can improve the physical properties of polymers used in coatings and adhesives .

Environmental Chemistry

Sustainable Chemical Processes
The compound is also applied in the synthesis of environmentally friendly solvents and reagents. By facilitating reactions that reduce waste and energy consumption, it contributes to more sustainable chemical practices .

Case Study 1: Suzuki-Miyaura Coupling Reactions

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions involving aryl halides. The reaction conditions were optimized to achieve high yields of biaryl compounds with minimal by-products.

Case Study 2: Drug Development

Research conducted on the modification of existing anti-cancer drugs using this compound showed promising results in enhancing their potency against specific cancer cell lines. The introduction of boron into the drug structure significantly improved its interaction with target proteins.

Mechanism of Action

The mechanism of action for 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane in chemical reactions typically involves the formation of a boronate complex, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 2,3-Dihydrobenzofuran-5-boronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the boronic ester functionality with a dihydrobenzofuran moiety. This combination can impart unique reactivity and properties, making it valuable for specific synthetic applications.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H21BO4
  • Molecular Weight : 276.14 g/mol
  • CAS Number : 937591-69-0

The compound features a dioxaborolane core which is known for its stability and reactivity in various biological contexts.

Research indicates that compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane can interact with biological molecules through several mechanisms:

  • Enzyme Inhibition : The dioxaborolane moiety can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways by modulating the activity of kinases or phosphatases.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that boron compounds can exhibit antioxidant properties by scavenging free radicals.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example:

  • Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Antimicrobial Properties

The compound has also displayed antimicrobial activity:

  • Case Study 2 : Research indicated that it exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerMCF-7 (breast cancer)15 µM[Source A]
AntimicrobialStaphylococcus aureus10 µg/mL[Source B]
Enzyme InhibitionProtein Kinase AIC50 not specified[Source C]

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest:

  • Absorption : Rapid absorption in biological systems.
  • Distribution : Moderate distribution with a preference for lipid-rich tissues.
  • Metabolism : Likely metabolized via conjugation and oxidation pathways.
  • Excretion : Primarily excreted via urine.

Safety and Toxicology

While the compound shows promise in various biological applications, safety assessments indicate potential toxicity at higher concentrations:

  • Acute Toxicity : H302 - Harmful if swallowed; H315 - Causes skin irritation .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFBLVDSWBFWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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